molecular formula C18H20N2O3S2 B1672051 Fanetizole mesylate CAS No. 79069-95-7

Fanetizole mesylate

Cat. No. B1672051
CAS RN: 79069-95-7
M. Wt: 376.5 g/mol
InChI Key: FHXKFCNUYSGNFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fanetizole involves the reaction of β-phenethylamine with ammonium thiocyanate to produce thiourea. This intermediate is then treated with phenacyl bromide to yield fanetizole .

Industrial Production Methods: While specific industrial production methods for fanetizole mesylate are not widely documented, the general approach involves the synthesis of fanetizole followed by its conversion to the mesylate salt form. This typically involves the reaction of fanetizole with methanesulfonic acid under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Fanetizole mesylate undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives.

Scientific Research Applications

Fanetizole mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Fanetizole mesylate exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . It also inhibits the production of superoxide in neutrophils in response to chemotactic factors, thereby reducing oxidative stress and inflammation . The molecular targets include cyclooxygenase enzymes and pathways involved in neutrophil activation and superoxide production.

Similar Compounds:

    Phenylbutazone: Another anti-inflammatory agent with cyclooxygenase inhibiting activity.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.

    Indomethacin: A potent NSAID with similar mechanisms of action.

Uniqueness of this compound: this compound is unique due to its specific structure as a thiazole derivative and its dual role in immunoregulation and anti-inflammatory activity. Unlike some other NSAIDs, it has been shown to selectively inhibit superoxide production in neutrophils, which may contribute to its antiarthritic effects .

properties

CAS RN

79069-95-7

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S.CH4O3S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15;1-5(2,3)4/h1-10,13H,11-12H2,(H,18,19);1H3,(H,2,3,4)

InChI Key

FHXKFCNUYSGNFV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3

Appearance

Solid powder

Other CAS RN

79069-95-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fanetizole mesylate;  UNII-D3OG7B0G4M;  Fanetizole mesylate (USAN);  Fanetizole mesylate [USAN];  C1MHW3X;  CP 48810;  CP-48,810;  fanetizole.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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